6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid
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Overview
Description
6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid is a complex organic compound that features a trifluoromethyl group, a chlorinated phenoxy group, and a pyridine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid typically involves multiple steps, including the formation of the phenoxy intermediate and subsequent coupling with the pyridine derivative. One common method involves the nucleophilic aromatic substitution reaction between an aryl halide and a phenol derivative . The reaction conditions often require the use of a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. This interaction can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenol: An intermediate in the synthesis of bioactive compounds.
2-Chloro-5-(trifluoromethyl)phenol: Used in the synthesis of aryloxy oxo pyrimidinones with selective inhibition properties.
Uniqueness
6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl and chlorinated phenoxy groups enhances its potential for diverse applications in various fields .
Properties
Molecular Formula |
C16H13ClF3NO3 |
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Molecular Weight |
359.73 g/mol |
IUPAC Name |
6-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H13ClF3NO3/c1-2-9-3-5-12(15(22)23)21-13(9)8-24-14-6-4-10(7-11(14)17)16(18,19)20/h3-7H,2,8H2,1H3,(H,22,23) |
InChI Key |
VLCAAGJJBQZOBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C=C1)C(=O)O)COC2=C(C=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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